molecular formula C6H7N3O4 B2760131 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1245806-48-7

1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2760131
CAS No.: 1245806-48-7
M. Wt: 185.139
InChI Key: FXHLZBJHHMDQBX-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
  • 5-Oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide

Uniqueness: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a promising candidate for various research applications .

Properties

IUPAC Name

1-ethyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(9(12)13)3-4(7-8)6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLZBJHHMDQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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